2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid
Overview
Description
2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid is a leucine derivative with the molecular formula C11H21NO4 . This compound is known for its role as a metabolite in various biological systems, including the hemolymph, brain, and hindgut of Bombus terrestris . It is a small molecule that has been manually annotated and is part of the Chemical Entities of Biological Interest (ChEBI) database .
Preparation Methods
The synthesis of 2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid can be achieved through various methods. One approach involves the use of microorganisms with altered pantothenate biosynthesis enzyme activity . This method includes cultivating microorganisms with increased ketoreductase activity or increased pantothenate synthase activity in the presence of excess α-ketoisovaleric acid and β-alanine . Another method involves the direct microbial synthesis of the compound using recombinant microorganisms under specific culture conditions .
Chemical Reactions Analysis
2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a metabolite in various organisms, playing a role in metabolic pathways . In industry, it can be used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways . As a leucine derivative, it may interact with enzymes involved in amino acid metabolism . The exact molecular targets and pathways can vary depending on the biological context and the specific application .
Comparison with Similar Compounds
2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid is unique due to its specific structure and properties. Similar compounds include other leucine derivatives such as 2-[ (2-Amino-3-methylbutanoyl)amino]-3-hydroxy-4-[ (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]butanoic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
2-[(2-hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6(2)5-8(11(15)16)12-10(14)9(13)7(3)4/h6-9,13H,5H2,1-4H3,(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEPQJJUAVEABL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345905 | |
Record name | 2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70134-19-9 | |
Record name | 2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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